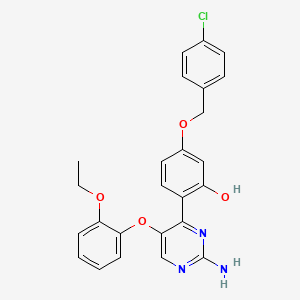

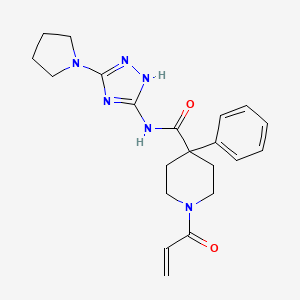

![molecular formula C18H13F2N3O2 B2618584 N-(2,4-difluorobenzyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide CAS No. 1448128-90-2](/img/structure/B2618584.png)

N-(2,4-difluorobenzyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2,4-difluorobenzyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide” is a synthetic compound. It belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “N-(2,4-difluorobenzyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The structures of these synthesized compounds are characterized by 1H NMR, 13C NMR, and HRMS .Molecular Structure Analysis

The molecular structure of “N-(2,4-difluorobenzyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide” is characterized by the presence of a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms .Chemical Reactions Analysis

Pyrazole derivatives, including “N-(2,4-difluorobenzyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide”, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2,4-difluorobenzyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide” can be characterized by techniques such as 1H NMR, 13C NMR, and HRMS .Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Applications in Agricultural Chemistry

The synthesis of pyrazole carboxamide derivatives, such as N-(2,4-difluorobenzyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide, has led to the discovery of compounds with significant agricultural applications. For example, certain fluorine-containing pyrazole carboxamides exhibit good nematocidal activity against M. incognita, demonstrating their potential as effective agents in controlling nematode infestations in crops (Zhao et al., 2017).

Role in Antifungal Discovery

Pyrazole-4-carboxamide scaffolds, including variations of the core structure of N-(2,4-difluorobenzyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide, have been identified as key molecular skeletons for designing highly efficient agricultural fungicides targeting succinate dehydrogenase (SDH). Novel pyrazole-4-formylhydrazine derivatives bearing a diphenyl ether moiety, for instance, have shown excellent antifungal effects against pathogens like Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea, highlighting their potential as potent SDH inhibitors (Wang et al., 2020).

Herbicidal Activity

Research into pyrazole-4-carboxamide derivatives has also revealed their utility in developing new herbicides. Compounds synthesized with specific substituents have demonstrated promising herbicidal activity against a variety of weeds, along with excellent crop safety. This research underscores the potential of pyrazole carboxamide derivatives in creating selective and effective herbicidal solutions (Ohno et al., 2004).

Advanced Material Development

The unique chemical structure of N-(2,4-difluorobenzyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide and its analogs opens avenues for their application in the development of advanced materials. For instance, derivatives of pyrazole-4-carboxamide have been explored for their optical properties, leading to the creation of compounds with potential applications in organic electronics and photovoltaic systems due to their medium to strong blue fluorescence-emitting ability (Chen et al., 2012).

Wirkmechanismus

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been shown to inhibit certain enzymes or bind to specific receptors, leading to changes in cellular function .

Biochemical Pathways

Similar compounds have been found to influence a variety of biological pathways, depending on the specific targets they interact with .

Result of Action

Similar compounds have been found to exert a variety of effects at the molecular and cellular level, depending on their specific targets and the pathways they affect .

Zukünftige Richtungen

Pyrazole derivatives, including “N-(2,4-difluorobenzyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide”, have potential applications in various fields such as technology, medicine, and agriculture due to their diverse biological activities . Further studies are needed to explore their full potential.

Eigenschaften

IUPAC Name |

N-[(2,4-difluorophenyl)methyl]-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2N3O2/c19-11-6-5-10(14(20)7-11)8-21-18(24)17-13-9-25-15-4-2-1-3-12(15)16(13)22-23-17/h1-7H,8-9H2,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIZTFBBYBBOPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(NN=C2C3=CC=CC=C3O1)C(=O)NCC4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-difluorobenzyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butoxy-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2618504.png)

![methyl 4-{[(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2618505.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2618506.png)

![1-(3,5-dimethoxybenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2618511.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2618513.png)

![5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2618514.png)

![N-[(1-Pyridin-3-ylsulfonylpiperidin-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2618517.png)